1-(4-Bromo-2-chlorobenzyl)piperidin-4-one
Overview
Description
“1-(4-Bromo-2-chlorobenzyl)piperidin-4-one” is a chemical compound with the molecular formula C12H13BrClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in the production of various drugs .
Synthesis Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are used as building blocks and reagents in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-4-one group attached to a benzyl group that is substituted with bromine and chlorine atoms . The presence of these substituents may influence the compound’s physical and chemical properties, as well as its biological activity.Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(4-Bromo-2-chlorobenzyl)piperidin-4-one serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for nucleophilic aromatic substitution reactions, which are fundamental in constructing complex molecules for therapeutic use. For example, arylcycloalkylamines, including phenyl piperidines and their derivatives, are recognized for their pharmacophoric relevance in antipsychotic agents. The introduction of arylalkyl substituents, as facilitated by compounds like this compound, can significantly enhance the potency and selectivity of these molecules towards their target receptors (Sikazwe et al., 2009).
Pharmacological Research
In pharmacological research, derivatives of this compound have been investigated for their antineoplastic (anticancer) properties. Novel series of compounds derived from this scaffold have demonstrated cytotoxic properties and are considered more potent than some contemporary cancer drugs. These molecules exhibit tumor-selective toxicity and have the potential to modulate multidrug resistance, making them promising candidates for further evaluation as antineoplastic agents (Hossain et al., 2020).
Drug Discovery and Development
The structural versatility of this compound makes it an invaluable asset in drug discovery and development. Its application in the synthesis of spiropiperidines, a class of compounds increasingly popular in drug discovery programs, highlights its significance. Spiropiperidines occupy novel areas of three-dimensional chemical space, offering new avenues for therapeutic intervention (Griggs et al., 2018).
properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRMVOUHHCXTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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